molecular formula C10H12ClNO2 B1467763 Methyl indoline-4-carboxylate hydrochloride CAS No. 1187927-40-7

Methyl indoline-4-carboxylate hydrochloride

Cat. No. B1467763
M. Wt: 213.66 g/mol
InChI Key: SBSHOJQKDISHLU-UHFFFAOYSA-N
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Description

“Methyl indoline-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1187927-40-7 . It has a molecular weight of 213.66 and its IUPAC name is methyl 4-indolinecarboxylate hydrochloride . It is stored in a dry room at room temperature . It is a solid substance and is used in scientific experiments and research due to its potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of “Methyl indoline-4-carboxylate hydrochloride” is C10H12ClNO2 . The InChI code is 1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9;/h2-4,11H,5-6H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl indoline-4-carboxylate hydrochloride” is a solid substance that is stored in a dry room at room temperature . Its molecular weight is 213.66 and its molecular formula is C10H12ClNO2 .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : Various natural compounds contain indole as a parent nucleus. For example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Construction of Indoles in Alkaloids

    • Field : Organic Chemistry
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : The Fischer indole synthesis of hydrazine using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Multicomponent Reactions with Indoles

    • Field : Organic Chemistry
    • Application : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds. Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
    • Method : A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology and reflux, was developed to afford 2-amino-5-cyano-4-[(2-aryl)-1 H-indol-3-yl]-6-hydroxypyrimidines .
    • Results : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
  • Construction of Indoles in Selected Alkaloids

    • Field : Organic Chemistry
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : The reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Application of Indoles in Multicomponent Reactions

    • Field : Organic Chemistry
    • Application : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds. Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
    • Method : Damavandi and Sandaroos have synthesized 2,9-dihydro-2-oxo-4-aryl-1 H-pyrido[2,3-b]indole-3-carbonitriles 158 by the one-pot multicomponent cyclocondensation reaction of 1-methyl-1 H-indol-2-ol 1, substituted (triethoxymethyl) arenes 156 and cyanoacetamide 157 in the presence of silica supported ionic liquid [pmim]HSO4 SiO2 as a catalyst .
    • Results : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Safety And Hazards

“Methyl indoline-4-carboxylate hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram, a warning signal word, and the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSHOJQKDISHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl indoline-4-carboxylate hydrochloride

CAS RN

1187927-40-7
Record name methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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